7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₆H₁₂N₂O₂ (calculated based on structural analogs in and ). The compound has garnered attention in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including anti-inflammatory, antiviral, and enzyme-inhibiting agents .
Key properties include:
- Molecular weight: ~264.29 g/mol (derived from structural analogs in ).
- Synthetic routes: Synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or decarboxylative functionalization ().
- Applications: Derivatives of this scaffold exhibit anti-inflammatory activity, as demonstrated in studies where 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives reduced edema in rodent models .
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-13(14(17)15(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYBTUNKLOELPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is favored due to its simplicity and high yield. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring and the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with bacterial cell wall synthesis, making it a potential candidate for antimicrobial therapy . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Electron-donating groups (e.g., CH₃, OCH₃) : Improve solubility in polar solvents. For example, the 4-methoxyphenyl derivative (Compound 35 in ) showed a melting point of 230°C, suggesting crystalline stability .
- Carboxylic acid moiety : Enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
Key Observations :
- Anti-inflammatory activity : The 2-phenyl substitution is critical for activity, as seen in derivatives reducing edema by 30–50% at 50 mg/kg doses .
- Substituent position matters : A pyridin-4-yl group at position 8 (Compound 36 in ) conferred anticancer activity, likely due to enhanced π-stacking with biological targets .
Biological Activity
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (often referred to as 7-Methyl-2-phenylimidazo acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological evaluations.
- Chemical Formula : C₁₅H₁₂N₂O₂
- Molecular Weight : 252.27 g/mol
- CAS Number : 220465-49-6
The compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several compounds including this compound, it was found that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 4.98 – 14.65 |
| This compound | HepG2 | 2.43 – 7.84 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly in a concentration-dependent manner.
- Caspase Activation : It enhances caspase-3 activity, a critical enzyme in the apoptosis pathway.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy
The compound was tested against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values are summarized below:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Candida albicans | 0.039 |
These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of imidazo[1,2-a]pyridines is crucial for optimizing their biological activity. Modifications to the phenyl group and the imidazole core can enhance potency and selectivity against specific cancer types or pathogens.
Q & A
Q. What are the recommended synthetic routes for 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-bromo ketones or α,β-unsaturated carbonyl compounds. For example, Radi et al. (2015) describe a two-step process starting from 2-amino-5-methylpyridine and phenyl-substituted α-bromoacetophenone derivatives, followed by carboxylation using carbon dioxide under high-pressure conditions . Yield optimization requires careful control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) is critical to achieve >95% purity .
Q. How should researchers characterize the structural and purity properties of this compound?
Key characterization methods include:
- X-ray crystallography : Resolve hydrogen-bonding networks and C–H⋯π interactions, as demonstrated in CCDC 1426925 for a related imidazo[1,2-a]pyridine derivative .
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 160–170 ppm for carboxylic carbons) and IR (C=O stretch at ~1700 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to confirm purity ≥98% .
Q. What safety protocols are critical during experimental handling?
- Waste disposal : Separate acidic waste containing the compound and neutralize with sodium bicarbonate before transferring to certified biohazard containers .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
- Stability : Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and selectivity of this compound in medicinal chemistry applications?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron-density distributions, identifying nucleophilic sites at the pyridine nitrogen and electrophilic regions at the carboxylic acid group. ICReDD’s reaction path search algorithms integrate these data to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Molecular docking studies (AutoDock Vina) further assess binding affinity to COX-2, guiding structural modifications for enhanced inhibitory activity .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Discrepancies in COX-2 inhibition data (e.g., IC₅₀ variations between 0.5–5 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate findings using:
- Orthogonal assays : Compare fluorescence polarization (FP) and time-resolved FRET (TR-FRET) results .
- Structural analogs : Test derivatives with methyl or trifluoromethyl substitutions to isolate steric/electronic effects .
- Meta-analysis : Cross-reference data from Solomon et al. (1997) and Bhandari et al. (2008) to identify consensus mechanisms .
Q. How can reactor design improve scalability for multi-step syntheses?
Adopt continuous-flow reactors to enhance heat/mass transfer in exothermic cyclocondensation steps. Key parameters:
Q. What database search strategies identify structurally related compounds for SAR studies?
- PubChem/Reaxys queries : Filter by scaffold (imidazo[1,2-a]pyridine), substituents (phenyl, methyl, carboxylic acid), and bioactivity tags (COX-2, antimicrobial) .
- Patent mining : Use Google Patents with keywords like "imidazo[1,2-a]pyridine-3-carboxylic acid derivatives" and "selective COX-2 inhibitors" to retrieve synthetic methodologies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
